molecular formula C8H19Br2N B14133753 2-Bromo-N,N,N-triethylethan-1-aminium bromide CAS No. 2758-07-8

2-Bromo-N,N,N-triethylethan-1-aminium bromide

Cat. No.: B14133753
CAS No.: 2758-07-8
M. Wt: 289.05 g/mol
InChI Key: BHBNJDKASXWOSK-UHFFFAOYSA-M
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Description

2-Bromo-N,N,N-triethylethan-1-aminium bromide is a quaternary ammonium salt. It consists of a positively charged 2-bromo-N,N,N-triethylethylamine cation and a negatively charged bromide anion. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,N,N-triethylethan-1-aminium bromide can be synthesized through the reaction of 2-bromoethanol with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,N-triethylethan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Major Products

    Substitution Reactions: The major products are the corresponding substituted ammonium salts.

    Elimination Reactions: The major products are alkenes and the corresponding ammonium salts.

Scientific Research Applications

2-Bromo-N,N,N-triethylethan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,N-triethylethan-1-aminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by forming a complex with the reactants and transporting them across the phase boundary. This enhances the reaction rate and efficiency.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N,N-trimethylethan-1-aminium bromide
  • 2-Bromo-N,N,N-trimethylethan-1-ammonium bromide
  • 2-Bromoethyltrimethylammonium bromide

Uniqueness

2-Bromo-N,N,N-triethylethan-1-aminium bromide is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to act as a phase transfer catalyst makes it particularly valuable in organic synthesis and industrial applications.

Properties

CAS No.

2758-07-8

Molecular Formula

C8H19Br2N

Molecular Weight

289.05 g/mol

IUPAC Name

2-bromoethyl(triethyl)azanium;bromide

InChI

InChI=1S/C8H19BrN.BrH/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

BHBNJDKASXWOSK-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCBr.[Br-]

Origin of Product

United States

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